Corynoxine

Description

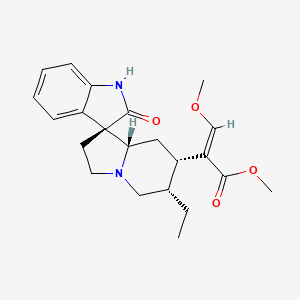

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-NRAMRBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318329 | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6877-32-3 | |

| Record name | Corynoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6877-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Corynoxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynoxine, a tetracyclic oxindole alkaloid predominantly isolated from the plant Uncaria rhynchophylla, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential. It elucidates its role as a modulator of critical cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, and as an agonist of the µ-opioid receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted approach, influencing several key cellular processes. The primary mechanisms identified to date include the induction of autophagy, inhibition of cancer cell proliferation and metastasis, and modulation of the opioid system.

Autophagy Induction via the Akt/mTOR Pathway

A significant body of evidence indicates that this compound is a potent inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. This mechanism is particularly relevant in the context of neurodegenerative diseases, such as Parkinson's disease, where the accumulation of misfolded proteins like α-synuclein is a key pathological feature.

This compound induces autophagy by inhibiting the Akt/mTOR signaling pathway[1][2][3]. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. Specifically, this compound has been shown to decrease the phosphorylation of Akt, mTOR, and the downstream effector p70 S6 Kinase[1]. This dephosphorylation cascade leads to the activation of the autophagy machinery, promoting the clearance of cellular debris and pathogenic protein aggregates[1][2]. In vivo studies have confirmed that this compound promotes the formation of autophagosomes[1][3].

Anti-Cancer Activity through PI3K/AKT/COX-2 Inhibition

In the realm of oncology, this compound has demonstrated promising anti-proliferative and anti-metastatic effects, particularly in lung adenocarcinoma[4]. The principal mechanism underlying these effects is the inhibition of the PI3K/AKT signaling pathway, which subsequently leads to the suppression of cyclooxygenase-2 (COX-2) expression[4].

The PI3K/AKT pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and invasion. This compound treatment has been shown to significantly suppress this pathway in lung adenocarcinoma cells[4]. This inhibition, in turn, downregulates the expression of COX-2, a key enzyme involved in inflammation and cancer progression[4]. The suppression of the PI3K/AKT/COX-2 axis by this compound leads to several downstream anti-cancer effects, including:

-

Inhibition of cell proliferation: this compound exhibits a dose-dependent suppression of lung cancer cell growth[4].

-

Induction of apoptosis: It promotes programmed cell death in cancer cells[4].

-

Suppression of migration and invasion: this compound has been shown to inhibit the migratory and invasive capabilities of lung cancer cells[4].

Modulation of the Opioid System

This compound has been identified as a full agonist at the µ-opioid receptor (MOR)[5]. The µ-opioid receptor is the primary target for opioid analgesics like morphine. As a full agonist, this compound activates the receptor to its maximal capacity, suggesting its potential as an analgesic agent. While its binding affinity (Ki) at the µ-opioid receptor has not been definitively quantified in the reviewed literature, its functional activity as a full agonist is a key aspect of its pharmacological profile. In contrast, its enantiomer, this compound B, exhibits poor binding affinity for opioid receptors (Ki > 1000 nM)[6].

Effects on Vascular Smooth Muscle Cells

This compound also exerts effects on vascular smooth muscle cells (VSMCs). It has been shown to inhibit the proliferation of VSMCs, which is a critical factor in the pathogenesis of conditions like atherosclerosis. This inhibitory effect is mediated through the blockade of the extracellular signal-regulated kinase (ERK1/2) phosphorylation pathway[7]. Additionally, this compound may act as a potassium channel opener, leading to hyperpolarization and relaxation of vascular smooth muscle, which can contribute to its potential therapeutic effects in vascular disorders[6].

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 | A549 (Lung Adenocarcinoma) | 101.6 µM | [4] |

| NCI-H1299 (Lung Adenocarcinoma) | 189.8 µM | [4] | |

| SPC-A1 (Lung Adenocarcinoma) | 161.8 µM | [4] | |

| Beas-2B (Normal Bronchial Epithelium) | >200 µM | [4] | |

| Opioid Receptor Activity | µ-opioid receptor (MOR) | Full Agonist | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and proliferation.

-

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol Outline:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of Akt, mTOR, ERK), followed by incubation with enzyme-linked secondary antibodies. The protein bands are visualized using a chemiluminescent substrate.

-

Protocol Outline:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Cell Migration and Invasion Assay (Transwell Assay)

The Transwell assay (or Boyden chamber assay) is a common method to assess the migratory and invasive potential of cells in vitro.

-

Principle: The assay uses a chamber with a porous membrane insert that separates an upper and a lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to migrate.

-

Protocol Outline:

-

For invasion assays, coat the Transwell inserts with Matrigel.

-

Seed serum-starved cells in the upper chamber of the Transwell insert in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell migration/invasion.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated to the lower surface of the membrane with a stain such as crystal violet.

-

Count the stained cells under a microscope in several random fields.

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Protocol Outline:

-

Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

This compound (at specified doses, e.g., 20 and 30 mg/kg) or a vehicle control is administered to the mice, typically via intraperitoneal injection or oral gavage, for a defined period[4].

-

Tumor volume and body weight are measured regularly throughout the experiment.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or Western blotting for signaling proteins)[4].

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibition of the PI3K/AKT/COX-2 pathway.

Caption: this compound's induction of autophagy via the Akt/mTOR pathway.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a promising natural product with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in cell survival, proliferation, and degradation processes highlights its therapeutic potential in diverse disease contexts, including cancer and neurodegeneration. The data presented in this guide underscore the importance of further research to fully elucidate its pharmacological profile.

Future research should focus on:

-

Determining the precise binding kinetics (Ki) of this compound at the µ-opioid receptor to better understand its potential as an analgesic and to assess its selectivity profile.

-

Investigating the off-target effects of this compound to build a comprehensive safety profile.

-

Exploring the synergistic potential of this compound in combination with existing therapeutic agents.

-

Conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety in relevant disease models and eventually in humans.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.

References

- 1. Evaluating kratom alkaloids using PHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Corynoxine and its Isomers: A Technical Guide to Natural Autophagy Enhancement for Neurodegenerative Disease Research

Executive Summary: Autophagy, a critical cellular degradation and recycling process, is increasingly implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's. Its impairment leads to the accumulation of toxic protein aggregates, a hallmark of these conditions. Corynoxine and its stereoisomer, this compound B—natural oxindole alkaloids isolated from the medicinal plant Uncaria rhynchophylla—have emerged as potent natural enhancers of autophagy. These compounds stimulate the clearance of pathogenic proteins like alpha-synuclein and amyloid-β through distinct molecular pathways. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and key experimental protocols for researchers and drug development professionals exploring this compound and its derivatives as potential therapeutics for neurodegenerative diseases.

Introduction to this compound and Autophagy

The Role of Autophagy in Cellular Homeostasis

Macroautophagy (hereafter referred to as autophagy) is a highly conserved catabolic process essential for maintaining cellular homeostasis. It involves the sequestration of cytoplasmic components—including misfolded proteins, damaged organelles, and intracellular pathogens—within a double-membraned vesicle known as the autophagosome. The autophagosome then fuses with the lysosome to form an autolysosome, where the encapsulated contents are degraded and recycled back into the cytoplasm to support cellular metabolism and survival.

Autophagy Dysfunction in Neurodegenerative Diseases

A growing body of evidence links impaired autophagy to the progression of major neurodegenerative disorders. In conditions like Parkinson's disease (PD) and Alzheimer's disease (AD), a decline in autophagic efficiency contributes to the accumulation of toxic protein aggregates, such as alpha-synuclein (α-syn) in Lewy bodies and amyloid-β (Aβ) peptides in plaques, respectively.[1][2] This has positioned the modulation of autophagy as a promising therapeutic strategy, with a focus on identifying small molecule enhancers that can restore this crucial cellular function.[3]

This compound and this compound B: Natural Autophagy Inducers

This compound (Cory) and this compound B (Cory B) are tetracyclic oxindole alkaloids isolated from Uncaria rhynchophylla (Gouteng), a plant used in traditional Chinese medicine.[1] Research has identified these compounds and their derivatives as potent, natural inducers of autophagy in neuronal cells, capable of promoting the clearance of disease-associated protein aggregates.[4][5] Notably, Cory and Cory B achieve this through distinct and complementary signaling pathways, making them valuable tools for research and potential therapeutic development.

Mechanisms of Action: Distinct Pathways of Autophagy Induction

This compound and its isomer this compound B enhance autophagy through separate, well-defined signaling cascades. Understanding these distinct mechanisms is critical for their targeted application in research and drug development.

This compound (Cory): The Akt/mTOR-Dependent Pathway

This compound induces autophagy by inhibiting the canonical Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism that acts as a major suppressor of autophagy.[1] Treatment with Cory leads to a reduction in the phosphorylation levels of Akt, mammalian target of rapamycin (mTOR), and its downstream effector, p70 S6 Kinase.[1][4] The inhibition of this cascade relieves the suppression of the ULK1 complex, a key initiator of autophagosome formation, thereby activating autophagy.[6]

This compound B (Cory B): The Beclin 1/PI3KC3-Dependent Pathway

In contrast to its isomer, this compound B induces autophagy in an mTOR-independent manner.[7] Its mechanism relies on the direct binding to the High Mobility Group Box 1/2 (HMGB1/2) proteins.[8] This interaction promotes the association of HMGB1/2 with Beclin 1, a core component of the class III phosphoinositide 3-kinase (PI3KC3 or Vps34) complex.[8][9][10] The enhanced assembly of the Beclin 1/Vps34 complex increases its lipid kinase activity, leading to the production of phosphatidylinositol 3-phosphate (PI3P) on phagophore membranes, a critical step for autophagosome nucleation and elongation.[11] A synthetic derivative, CB6, also functions through this pathway.[11]

This compound (Cory): TFEB/TFE3-Mediated Lysosomal Biogenesis

Further research has revealed a sophisticated secondary mechanism for this compound. In addition to inhibiting mTOR, Cory activates the master regulators of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[2][12] This activation is achieved through a dual action:

-

mTOR Inhibition: Inhibition of mTORC1 prevents the phosphorylation of TFEB/TFE3, allowing them to translocate to the nucleus.[13]

-

Calcium Release: Cory stimulates lysosomal calcium (Ca2+) release via the TRPML1 channel, which activates calcineurin, a phosphatase that dephosphorylates TFEB/TFE3, further promoting their nuclear translocation.[2][12]

Once in the nucleus, TFEB/TFE3 bind to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of autophagy and lysosomal genes, upregulating their expression and thereby boosting the cell's overall degradative capacity.[14][15]

Quantitative Efficacy Data

The efficacy of this compound and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Efficacy

| Compound | Cell Line(s) | Concentration Range | Duration | Key Outcome | Citation(s) |

|---|---|---|---|---|---|

| This compound (Cory) | N2a, SH-SY5Y | 6.25 - 25 µM | 6 - 12 h | Dose-dependent increase in LC3-II expression. | [4] |

| This compound (Cory) | Inducible PC12 | 25 µM | 48 h | Promoted clearance of wild-type and A53T α-syn. | [4] |

| This compound B (Cory B) | PC12, N2a | 20 µM | 6 h | Increased PI3P formation and HMGB1/2-Beclin 1 interaction. | [8] |

| This compound B (Cory B) | SH-SY5Y | 25 - 100 µM | 24 h | Ameliorated manganese-induced autophagy dysfunction. | [16] |

| CB6 (Cory B Derivative) | N2a | 5 - 40 µM | 12 - 24 h | Dose-dependent acceleration of autophagy flux. | [11] |

| CB6 (Cory B Derivative) | MPP+-treated PC12 | 20 µM | 48 h | Increased cell viability and inhibited apoptosis. |[11] |

Table 2: Summary of In Vivo Efficacy

| Compound | Animal Model | Dosage | Duration | Key Outcome | Citation(s) |

|---|---|---|---|---|---|

| This compound (Cory) | Rotenone-induced PD Rat Model | 2.5 - 5 mg/kg (p.o.) | - | Increased LC3-II, decreased p62 and p-mTOR levels in the SNpc. | [3][17] |

| This compound (Cory) | Rotenone-induced PD Mouse Model | 5 - 10 mg/kg (p.o.) | - | Improved motor function and prevented TH-positive neuronal loss. | [3] |

| This compound (Cory) | 5xFAD AD Mouse Model | - | - | Enhanced autophagy and reduced Aβ deposition in the hippocampus. | [12] |

| This compound B (Cory B) | A53T α-syn Transgenic PD Mouse Model | - | - | Enhanced autophagy, promoted α-syn clearance, and improved behavior. | [8] |

| CB6 (Cory B Derivative) | MPTP-induced PD Mouse Model | 10 - 20 mg/kg/day (p.o.) | 21 days | Significantly improved motor function and prevented dopaminergic neuron loss. |[11] |

Key Experimental Protocols & Workflows

Reproducible and rigorous methodologies are essential for studying autophagy. Below are generalized protocols for key assays used to evaluate this compound's effects.

Protocol: Western Blot Analysis for Autophagy Markers (LC3, p62)

This is the most common method to monitor autophagy. It measures the conversion of LC3-I (cytosolic) to LC3-II (lipidated, membrane-bound) and the degradation of p62/SQSTM1, an autophagy substrate.

-

Cell Treatment: Plate neuronal cells (e.g., N2a, SH-SY5Y) and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 6-24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[18]

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-PAGE gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa).[18] A separate lower-percentage gel can be run for p62 (~62 kDa) and loading controls (e.g., GAPDH, β-actin).

-

Transfer: Transfer proteins to a PVDF membrane.[19]

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62) overnight at 4°C.[18]

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using software like ImageJ. An increase in the LC3-II/LC3-I (or LC3-II/Actin) ratio and a decrease in p62 levels indicate autophagy induction.[20]

Protocol: Autophagy Flux Measurement

An increase in LC3-II can mean either autophagy induction or a blockage in lysosomal degradation. An autophagic flux assay is crucial to distinguish between these possibilities.

-

Cell Treatment: Prepare four groups of cells: (1) Vehicle control, (2) this compound, (3) Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 30 µM Chloroquine), (4) this compound + Lysosomal inhibitor.[4]

-

Incubation: Add the lysosomal inhibitor for the last 2-4 hours of the this compound treatment period.[21] For example, if the total treatment is 6 hours, add the inhibitor at hour 4.

-

Lysis and Western Blot: Process the cells for Western blot analysis as described in Protocol 4.1.

-

Analysis: Autophagic flux is determined by comparing the LC3-II levels between the group treated with this compound alone and the group co-treated with the lysosomal inhibitor. A significant further increase in LC3-II in the co-treated group compared to either agent alone indicates a functional and enhanced autophagic flux.[22]

Protocol: Immunofluorescence for LC3 Puncta Formation

This microscopy-based method visualizes the relocalization of LC3 to autophagosomes.[23]

-

Cell Culture: Grow cells on glass coverslips or in glass-bottom dishes.

-

Treatment: Treat cells with this compound or vehicle as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[24]

-

Permeabilization: Permeabilize cells with a detergent like 0.1% Triton X-100 or cold methanol.[24][25]

-

Blocking: Block with 1-5% BSA or goat serum for 1 hour.[25]

-

Antibody Incubation: Incubate with primary anti-LC3 antibody overnight at 4°C, followed by incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours.[25]

-

Mounting and Imaging: Mount coverslips with a DAPI-containing medium to stain nuclei.[26]

-

Analysis: Capture images using a confocal or fluorescence microscope. Autophagy induction is characterized by a shift from diffuse cytoplasmic LC3 staining to a distinct punctate pattern. Quantify the number of LC3 puncta per cell.[27]

Experimental Workflows

Summary and Future Directions

This compound and its related alkaloids represent a compelling class of natural compounds for the therapeutic enhancement of autophagy. Their distinct, well-characterized mechanisms of action—targeting both the canonical mTOR pathway and the mTOR-independent Beclin 1 complex—provide multiple avenues for intervention in neurodegenerative diseases. Furthermore, this compound's ability to activate TFEB/TFE3 suggests it can orchestrate a broad pro-clearance program involving both autophagy and lysosomal biogenesis.

The quantitative data from both cell culture and animal models demonstrate a robust capacity to clear pathogenic proteins and confer neuroprotection. For drug development professionals, the brain-permeable derivative CB6 is particularly noteworthy, highlighting the potential for medicinal chemistry to optimize these natural scaffolds.[11]

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed PK/PD studies to optimize dosing regimens and ensure target engagement in the central nervous system.

-

Combination Therapies: Investigating synergistic effects when combined with other therapeutic modalities.

-

Chronic Disease Models: Evaluating long-term efficacy and safety in animal models that more closely mimic the chronic progression of human neurodegenerative diseases.

-

Target Validation: Further elucidation of the direct binding partners and off-target effects to build a comprehensive safety and efficacy profile.

References

- 1. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 6. This compound triggers cell death via activating PP2A and regulating AKT-mTOR/GSK3β axes in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholars.mssm.edu [scholars.mssm.edu]

- 10. researchgate.net [researchgate.net]

- 11. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. embopress.org [embopress.org]

- 15. Translation Inhibitors Activate Autophagy Master Regulators TFEB and TFE3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound B ameliorates HMGB1-dependent autophagy dysfunction during manganese exposure in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubcompare.ai [pubcompare.ai]

- 26. researchgate.net [researchgate.net]

- 27. Macroautophagy: Novus Biologicals [novusbio.com]

Biological activity of Corynoxine from Uncaria rhynchophylla

An In-depth Examination of the Therapeutic Potential of a Key Alkaloid from Uncaria rhynchophylla

Introduction

Corynoxine, a prominent oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla (Gou-teng), has garnered significant scientific interest for its diverse and potent biological activities. Traditionally used in Chinese medicine for cardiovascular and central nervous system disorders, recent research has elucidated the molecular mechanisms underlying this compound's therapeutic effects.[1] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective, anti-cancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective capabilities, particularly in models of Parkinson's Disease (PD).[2][3] Its primary mechanism in this context involves the induction of autophagy, a cellular process for clearing damaged components, including protein aggregates like α-synuclein which are hallmarks of PD.[4][5]

Mechanism of Action: Autophagy Induction via Akt/mTOR Pathway

This compound promotes the degradation of α-synuclein aggregates by enhancing autophagy through the inhibition of the Akt/mTOR signaling pathway.[4][5] The reduction in phosphorylated Akt and mTOR leads to the activation of the autophagy cascade, facilitating the clearance of neurotoxic proteins.[5]

Caption: this compound's neuroprotective signaling pathway.

Quantitative Data: Neuroprotection

| Model | Parameter Measured | Treatment | Result | Reference |

| Rotenone-induced rat model of PD | Apomorphine-induced rotations | This compound | Significant decrease in rotations | [3] |

| Rotenone-induced mouse model of PD | Motor function (Rotarod test) | This compound | Significant improvement in motor performance | [3] |

| Rotenone-induced rat model of PD | Tyrosine Hydroxylase (TH)-positive neurons | This compound | Prevention of TH-positive neuronal loss | [2] |

| Rotenone-induced rat model of PD | α-synuclein aggregates | This compound | Significant decrease in α-synuclein aggregates | [4] |

Experimental Protocols: Neuroprotective Studies

Animal Models of Parkinson's Disease:

-

Rotenone-Induced Rat Model (Acute Toxicity): Rotenone is stereotaxically injected into the substantia nigra pars compacta (SNpc) of rats to induce acute dopaminergic neurodegeneration.[4][6]

-

Rotenone-Induced Mouse Model (Chronic Toxicity): C57BL/6J mice are systemically exposed to a low dose of rotenone to create a model of chronic neurotoxicity.[4][6]

Behavioral Testing:

-

Apomorphine-Induced Rotation Test (Rat Model): Following the establishment of the PD model, rats are administered apomorphine (2.5 mg/kg). The number of contralateral rotations is counted over a 30-minute period to assess the severity of the lesion and the effect of the treatment.[3]

-

Rotarod Test (Mouse Model): Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded to evaluate motor coordination and balance.[3]

Immunohistochemistry and Western Blotting:

-

Tissue Preparation: Brain tissues (specifically the SNpc and striatum) are collected, fixed, and sectioned for immunohistochemistry, or homogenized for protein extraction for Western blotting.[2]

-

Immunostaining: Sections are incubated with primary antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and α-synuclein to detect protein aggregates.[2][4]

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies for p-Akt, p-mTOR, total Akt, total mTOR, LC3-II, and β-actin to assess the activation of the autophagy pathway.[4]

Anti-Cancer Activity

This compound has emerged as a potential therapeutic agent against several types of cancer, including lung and pancreatic cancer, by inducing apoptosis and inhibiting cell proliferation and metastasis.[7]

Mechanism of Action: PI3K/AKT and ERK1/2 Pathways

In lung adenocarcinoma, this compound suppresses the PI3K/AKT signaling pathway, leading to a decrease in the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer progression.[7] In pancreatic cancer, this compound's anti-tumor effects are mediated through the generation of reactive oxygen species (ROS) and activation of the p38 signaling pathway. Additionally, Corynoxeine, a related compound, has been shown to inhibit vascular smooth muscle cell (VSMC) proliferation by blocking the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[8]

Caption: Anti-cancer signaling pathways of this compound and related compounds.

Quantitative Data: Anti-Cancer and Anti-Proliferative Activity

| Cell Line/Model | Activity | Parameter | Concentration/Value | Reference |

| A549 (Lung Cancer) | Anti-proliferative | IC50 | 101.6 µM | [7] |

| NCI-H1299 (Lung Cancer) | Anti-proliferative | IC50 | 189.8 µM | [7] |

| SPC-A1 (Lung Cancer) | Anti-proliferative | IC50 | 161.8 µM | [7] |

| Rat Aortic VSMC | Anti-proliferative | Inhibition % | 25.0% | [8] |

| 63.0% | [8] | |||

| 88.0% | [8] | |||

| Anti-HIV Activity | EC50 | 30.02 ± 3.73 μM | [1] |

Experimental Protocols: Anti-Cancer Studies

Cell Viability and Proliferation Assays:

-

Cell Counting Kit-8 (CCK-8) Assay: Lung adenocarcinoma (LUAD) cells (e.g., A549, NCI-H1299, SPC-A1) are seeded in 96-well plates and treated with varying concentrations of this compound. After incubation, CCK-8 solution is added, and the absorbance is measured to determine cell viability and calculate the IC50 value.[7]

-

EdU Staining: Pancreatic cancer cells are treated with this compound, followed by incubation with 10 µM 5-ethynyl-2´-deoxyuridine (EdU). The cells are then fixed, permeabilized, and stained. The proliferation index is calculated as the ratio of EdU-positive cells to the total number of cells.

Apoptosis Assays:

-

Annexin V-FITC/Propidium Iodide (PI) Staining: Cells are treated with this compound, harvested, and stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V-positive) is quantified using flow cytometry.

-

TUNEL Assay: Cells are treated with this compound, fixed, and permeabilized. A TUNEL reaction mixture is then added to detect DNA fragmentation, a hallmark of apoptosis. The nuclei are counterstained with DAPI.

Cell Migration and Invasion Assays:

-

Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with this compound, and the closure of the wound is monitored over time to assess cell migration.[7]

-

Transwell Assay: Cells treated with this compound are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the membrane is counted.[7]

Anti-inflammatory Activity

This compound and its related compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways. This activity contributes to its neuroprotective and pain-mitigating effects.[6]

Mechanism of Action

This compound reduces the release of pro-inflammatory cytokines and mediators.[6] This is achieved, in part, by diminishing neuroinflammation through the inhibition of microglial activation and decreasing the levels of tumor necrosis factor-alpha (TNF-α).[3]

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocols: Anti-inflammatory Studies

Measurement of Inflammatory Mediators:

-

ELISA for Cytokines: Serum samples from animal models or cell culture supernatants are collected. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Griess Assay for Nitric Oxide (NO): The production of nitric oxide, a key inflammatory mediator, can be measured in cell culture supernatants using the Griess reagent.

Immunohistochemistry for Microglial Activation:

-

Tissue Preparation: Brain tissue sections from animal models are prepared as described in the neuroprotection section.

-

Immunostaining: Sections are incubated with a primary antibody against Iba1, a marker for microglia. The morphology and number of Iba1-positive cells are analyzed to assess the level of microglial activation.

Conclusion

This compound, a key bioactive alkaloid from Uncaria rhynchophylla, demonstrates a remarkable spectrum of pharmacological activities. Its neuroprotective effects, primarily through the induction of autophagy via the Akt/mTOR pathway, position it as a promising candidate for the development of therapies for neurodegenerative diseases like Parkinson's. Furthermore, its ability to induce apoptosis and inhibit proliferation and metastasis in cancer cells through modulation of the PI3K/AKT and ERK1/2 signaling pathways highlights its potential in oncology. The anti-inflammatory properties of this compound further contribute to its therapeutic profile. This technical guide provides a foundational understanding of this compound's biological activities, supported by quantitative data and detailed experimental methodologies, to facilitate further research and drug development efforts.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. This compound suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]

- 4. This compound suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Corynoxine's Impact on the PI3K/AKT/mTOR Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corynoxine, a bioactive oxindole alkaloid derived from the traditional Chinese medicine Uncaria rhychophylla, has emerged as a promising candidate in oncology research. This document provides an in-depth technical guide on the effects of this compound on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in cancer. This whitepaper synthesizes available preclinical data, details experimental methodologies, and presents quantitative findings to support further investigation and development of this compound as a potential therapeutic agent.

Introduction: The PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Hyperactivation of this pathway is a common hallmark of many human cancers, contributing to tumorigenesis, progression, and resistance to therapy. Consequently, targeting key nodes within this pathway, such as PI3K, AKT, and mTOR, has become a major focus of modern cancer drug development.

This compound has demonstrated significant anti-tumor activity in preclinical models of lung cancer, primarily through its modulatory effects on the PI3K/AKT/mTOR pathway. This document will elucidate the mechanisms through which this compound exerts its effects and provide the necessary technical details for researchers to replicate and build upon these findings.

This compound's Mechanism of Action on the PI3K/AKT/mTOR Pathway

Current research indicates that this compound inhibits the PI3K/AKT/mTOR pathway through a multi-faceted approach, primarily investigated in the context of non-small cell lung cancer (NSCLC) and lung adenocarcinoma (LUAD).

In LUAD, this compound has been shown to directly suppress the PI3K/AKT signaling axis. This inhibition leads to a downstream reduction in the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme implicated in cancer progression.[1][2] The mechanism involves the downregulation of the p110δ catalytic subunit of PI3K (encoded by the PIK3CD gene).[1]

In NSCLC, this compound's inhibitory action on the AKT/mTOR pathway is further enhanced by its ability to activate Protein Phosphatase 2A (PP2A).[3] PP2A is a tumor suppressor that negatively regulates AKT, and its activation by this compound represents a significant mechanism for pathway inhibition.[3] Furthermore, this compound's influence extends to the downstream AKT/GSK3β signaling axis, promoting apoptosis.[3] The inhibition of the AKT/mTOR arm also leads to the induction of autophagy.[3]

The culmination of these actions is the suppression of cancer cell proliferation, migration, and invasion, alongside the induction of programmed cell death (apoptosis) and autophagy.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | This compound Concentration (µM) | Result | Reference |

| A549 | Lung Adenocarcinoma | CCK-8 | IC50 | - | 101.6 µM | [1] |

| NCI-H1299 | Lung Adenocarcinoma | CCK-8 | IC50 | - | 189.8 µM | [1] |

| SPC-A1 | Lung Adenocarcinoma | CCK-8 | IC50 | - | 161.8 µM | [1] |

| A549 | Lung Adenocarcinoma | Flow Cytometry | Apoptosis Rate | 25 | Increased vs. Control | [1] |

| 50 | Increased vs. Control | [1] | ||||

| 100 | Increased vs. Control | [1] | ||||

| A549 | Lung Adenocarcinoma | Western Blot | p-AKT/AKT ratio | 50 | Decreased vs. Control | [1] |

| 100 | Decreased vs. Control | [1] | ||||

| A549 | Lung Adenocarcinoma | qRT-PCR | PIK3CD mRNA | 50 | Decreased vs. Control | [1] |

| 100 | Decreased vs. Control | [1] |

Table 2: In Vivo Efficacy of this compound in a Lung Adenocarcinoma Xenograft Model

| Animal Model | Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| A549 Xenograft | This compound | 20 mg/kg/day | Significant vs. Control | Significant vs. Control | [1] |

| This compound | 30 mg/kg/day | Significant vs. Control | Significant vs. Control | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate lung cancer cells (e.g., A549, NCI-H1299, SPC-A1) and control cells (e.g., Beas-2B) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 400 µM) for 24 hours.[1]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[1]

Western Blotting

-

Cell Lysis: Lyse cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions can be used: anti-PI3K, anti-phospho-AKT (Ser473), anti-AKT, anti-mTOR, anti-phospho-mTOR, anti-GSK3β, anti-phospho-GSK3β, anti-Bax, anti-Bcl-2, anti-COX-2, and anti-β-actin (as a loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from cells using a TRIzol-based method.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system. The following primer sequences have been used for human PIK3CD: Forward 5'-CTTGCCAGGACCTTCCCTCT-3' and Reverse 5'-GCAGCCATGTCGGTTCTTC-3'.[1]

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, with GAPDH as the internal control.[1]

Wound Healing Assay

-

Cell Seeding: Seed A549 cells in a 6-well plate and grow to 90% confluency.[1]

-

Scratch Wound: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.[1]

-

Treatment: Wash the cells with PBS and add a medium containing different concentrations of this compound (e.g., 0, 25, 50, 100 µM).[1]

-

Imaging: Capture images of the scratch at 0 and 24 hours post-treatment using an inverted microscope.[1]

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.

Transwell Invasion Assay

-

Chamber Preparation: Use Transwell chambers with an 8 µm pore size and coat the upper chamber with Matrigel.

-

Cell Seeding: Seed A549 cells in the upper chamber in a serum-free medium.

-

Chemoattractant: Add a medium containing 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.

-

Treatment: Add different concentrations of this compound to the upper chamber.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Capture images of the stained cells and count the number of invading cells in several random fields.

Flow Cytometry for Apoptosis

-

Cell Treatment: Treat A549 cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.[1]

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject A549 cells into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 10, 20, 30 mg/kg/day) or vehicle control via oral gavage.[1]

-

Monitoring: Measure tumor volume and body weight every few days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Visualizing the Molecular Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's inhibitory mechanism on the PI3K/AKT/mTOR pathway.

Experimental Workflow

References

The Neuroprotective Potential of Corynoxine: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Natural Oxindole Alkaloid

Introduction

Corynoxine, a tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla (Gou Teng), has emerged as a promising neuroprotective agent.[] Traditionally used in Chinese medicine for neurological disorders, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, with a focus on its application in preclinical models of Parkinson's Disease and Alzheimer's Disease. We present a detailed summary of quantitative data, experimental methodologies, and the key signaling pathways modulated by this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound and its isomer, this compound B, are the primary bioactive constituents of Uncaria rhynchophylla. Their chemical properties are summarized below.

| Property | This compound | This compound B |

| Molecular Formula | C₂₂H₂₈N₂O₄ | C₂₂H₂₈N₂O₄ |

| Molecular Weight | 384.47 g/mol | 384.5 g/mol |

| CAS Number | 6877-32-3 | 17391-18-3 |

| Appearance | Solid | Solid |

| Melting Point | 166-168°C | Not specified |

| Solubility | Soluble in DMSO and Ethanol | Slightly soluble in Acetonitrile and Methanol |

| IUPAC Name | methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

| Canonical SMILES | CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

Data sourced from PubChem and commercial suppliers.[][2][3]

Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by inducing autophagy to clear aggregated proteins and by diminishing neuroinflammation.

Induction of Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and misfolded proteins. Its impairment is a key pathological feature in many neurodegenerative diseases. This compound has been identified as a potent autophagy enhancer.[4]

-

Akt/mTOR Pathway: this compound induces autophagy by inhibiting the Akt/mTOR signaling pathway.[4] This is evidenced by a reduction in the phosphorylation of Akt, mTOR, and the downstream effector p70 S6 Kinase.[4] Inhibition of this pathway leads to the activation of the autophagy machinery.

-

PIK3C3/VPS34 Complex: A derivative of this compound B, CB6, has been shown to induce autophagy by activating the PIK3C3/VPS34 complex, which is crucial for the initiation of autophagosome formation.[5][6]

-

TFEB/TFE3-Mediated Lysosomal Biogenesis: In models of Alzheimer's Disease, this compound has been found to promote the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[6][7] These master regulators of lysosomal biogenesis and autophagy lead to enhanced clearance of amyloid-β precursor protein C-terminal fragments (APP-CTFs).[7] This activation is mediated by both the inhibition of the AKT/mTOR pathway and the stimulation of lysosomal calcium release via the TRPML1 channel.[6][7]

Anti-Neuroinflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a significant contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties.

-

Inhibition of Microglial Activation: In rotenone-induced animal models of Parkinson's Disease, this compound significantly decreases the number of activated microglia in the substantia nigra pars compacta (SNpc).[8]

-

Reduction of Pro-inflammatory Cytokines: this compound treatment leads to a significant decrease in the serum levels of tumor necrosis factor-alpha (TNF-α) and diminishes the release of interleukin-8 (IL-8) in cell models.[8]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound and its derivatives has been quantified in various in vitro and in vivo models.

In Vivo Studies

| Model | Compound | Dosing Regimen | Key Findings | Reference |

| Rotenone-Induced Rat Model of PD | This compound | 2.5 mg/kg (low dose), 5 mg/kg (high dose), i.p. | Improved motor function, prevented TH-positive neuronal loss, decreased α-synuclein aggregation, and reduced neuroinflammation. | [8] |

| Rotenone-Induced Mouse Model of PD | This compound | 5 mg/kg (low dose), 10 mg/kg (high dose), i.p. | Improved motor function and increased striatal dopamine levels. | [8] |

| MPTP-Induced Mouse Model of PD | CB6 (this compound B derivative) | 10 mg/kg, 20 mg/kg, oral administration for 21 days | Significantly improved motor dysfunction and prevented the loss of dopaminergic neurons in the striatum and SNpc. | [6][9] |

| 5xFAD Mouse Model of AD | This compound | Not specified | Improved learning and memory, increased neuronal autophagy and lysosomal biogenesis, and reduced pathogenic APP-CTFs levels. | [7] |

In Vitro Studies

| Cell Line | Compound | Concentration | Key Findings | Reference |

| PC12 cells (mutant α-synuclein) | This compound | 25 µM for 24 hours | Diminished the release of IL-8. | [8] |

| N2a neural cells | CB6 (this compound B derivative) | 5-40 µM | Dose-dependently accelerated autophagy flux through activation of the PIK3C3 complex. | [6][9] |

| PC12 cells (MPP+ treated) | CB6 (this compound B derivative) | Not specified | Inhibited cell apoptosis and increased cell viability by inducing autophagy. | [6][9] |

| N2a and SH-SY5Y cells | This compound | Not specified | Induced autophagy and increased lysosomal enzyme cathepsin D. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Rotenone-Induced Parkinson's Disease Model

This model recapitulates the mitochondrial dysfunction observed in Parkinson's Disease.

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[8]

-

Rotenone Preparation: Rotenone is dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO) or a mixture of sunflower oil.[8][10]

-

Administration:

-

Behavioral Assessment: Motor function is assessed using tests such as the apomorphine-induced rotation test, rotarod test, and pole test.[8]

-

Histological and Biochemical Analysis:

MPTP-Induced Parkinson's Disease Model

MPTP is a neurotoxin that selectively destroys dopaminergic neurons.

-

Animals: Male C57BL/6 mice are typically used.[6]

-

MPTP Administration: Intraperitoneal (i.p.) injection of MPTP hydrochloride (e.g., 30 mg/kg daily for 7 consecutive days).[6]

-

Behavioral Assessment: Motor coordination is evaluated using the rotarod test.[6]

-

Histological Analysis: Immunohistochemical staining for TH in the striatum and SNpc to assess dopaminergic neurodegeneration.[6]

In Vitro Neuroprotection Assays

Cell-based models are essential for mechanistic studies.

-

Cell Lines: PC12 (rat pheochromocytoma), N2a (mouse neuroblastoma), and SH-SY5Y (human neuroblastoma) cells are frequently used.[4][12]

-

Induction of Neurotoxicity:

-

Assays:

-

Cell Viability: Assessed using methods like the MTT assay.

-

Apoptosis: Measured by techniques such as Annexin V/PI staining and flow cytometry.

-

Western Blotting: To analyze the expression and phosphorylation status of proteins in signaling pathways (e.g., Akt, mTOR, LC3).[8]

-

ELISA: To measure the release of cytokines (e.g., IL-8) into the cell culture supernatant.[8]

-

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental designs are provided below using the DOT language for Graphviz.

Signaling Pathways

Caption: this compound induces autophagy by inhibiting the Akt/mTOR signaling pathway.

Caption: this compound promotes TFEB/TFE3-mediated autophagy and lysosomal biogenesis.

Experimental Workflows

Caption: Experimental workflow for the rotenone-induced Parkinson's Disease model.

Caption: General workflow for in vitro neuroprotection assays with this compound.

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective properties in preclinical models of Parkinson's and Alzheimer's diseases. Its ability to enhance autophagy and suppress neuroinflammation through multiple signaling pathways underscores its potential as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research in this area.

Future studies should focus on:

-

Elucidating the detailed molecular interactions of this compound with its targets.

-

Optimizing the bioavailability and brain permeability of this compound and its derivatives.

-

Conducting long-term efficacy and safety studies in a wider range of neurodegenerative disease models.

-

Exploring the potential for combination therapies with existing neuroprotective agents.

The continued investigation of this compound holds great promise for the development of novel and effective treatments for debilitating neurodegenerative disorders.

References

- 2. This compound | C22H28N2O4 | CID 10475115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound B | C22H28N2O4 | CID 10091424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

A Technical Guide to the Anti-inflammatory Effects of Corynoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynoxine, a tetracyclic oxindole alkaloid primarily isolated from the plant Uncaria rhynchophylla, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this natural compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. This compound has emerged as a promising anti-inflammatory agent, exhibiting its effects through the modulation of key signaling pathways involved in the inflammatory cascade. This document synthesizes the available scientific data on this compound's anti-inflammatory actions, presenting it in a structured and accessible format for the scientific community.

In Vitro Anti-inflammatory Effects of this compound

This compound has been shown to exert anti-inflammatory effects in various in vitro models, primarily by inhibiting the production of pro-inflammatory mediators and cytokines in immune cells, such as macrophages.

Inhibition of Pro-inflammatory Mediators and Cytokines

While specific quantitative dose-response data for this compound's inhibition of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages is not extensively detailed in the currently available literature, studies on related compounds and contexts provide insights into its potential efficacy. For instance, in a model of colistin-induced nephrotoxicity, the related compound Corynoxeine was shown to significantly reduce the mRNA expression of key inflammatory molecules[1].

Table 1: Effect of Corynoxeine on Pro-inflammatory Gene Expression in Colistin-Treated Mice [1]

| Gene | Fold Increase (Colistin) | Fold Increase (Colistin + Corynoxeine 20 mg/kg/day) |

| NF-κB | 3.7 | 1.5 |

| IL-1β | 4.8 | 1.9 |

| IL-6 | 3.2 | 1.3 |

| TNF-α | 4.3 | 1.5 |

Note: This data is for Corynoxeine, a related compound, and serves as an illustrative example of the potential effects of oxindole alkaloids on inflammatory gene expression.

Experimental Protocols: In Vitro Assays

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL). This compound, dissolved in a suitable solvent like DMSO, is added to the cell culture at various concentrations for a specified pre-incubation time before or concurrently with LPS stimulation.

-

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Protocol:

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Protocol (General Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

In Vivo Anti-inflammatory Effects of this compound

Neuroinflammation Model

In a rotenone-induced mouse model of Parkinson's disease, a high dose of this compound was shown to decrease the serum levels of the pro-inflammatory cytokine TNF-α. Furthermore, in a cellular model of α-synuclein overexpression, this compound diminished the release of IL-8[2].

Experimental Protocols: In Vivo Models

-

Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).

-

Protocol:

-

Administer this compound or a vehicle control to animals (e.g., mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a specified time, inject a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group.

-

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is suggested to inhibit the activation of NF-κB[1]. This inhibition likely occurs through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response. This compound has been suggested to modulate MAPK signaling, although the precise mechanisms are still under investigation. By inhibiting the phosphorylation of these kinases, this compound can prevent the activation of downstream transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is involved in a wide range of cellular processes, including inflammation. This compound has been shown to suppress the PI3K/AKT signaling pathway, which can lead to a downstream reduction in the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2).

Experimental Protocols: Western Blotting

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins.

-

Protocol:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-p38, anti-p-AKT) overnight at 4°C.

-

Washing: Wash the membrane with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Washing: Wash the membrane with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis can be used to quantify the intensity of the bands, which are typically normalized to a loading control like β-actin or GAPDH.

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through its ability to modulate key signaling pathways, including NF-κB, MAPK, and PI3K/AKT. While the existing research provides a strong foundation for its therapeutic utility, further studies are warranted to fully elucidate its mechanisms of action and to establish a comprehensive quantitative profile of its anti-inflammatory effects. Future research should focus on:

-

Conducting detailed dose-response studies to determine the IC50 values of this compound for the inhibition of a wide range of pro-inflammatory mediators and cytokines in various inflammatory cell models.

-

Performing comprehensive in vivo studies using different models of acute and chronic inflammation to evaluate the efficacy, optimal dosage, and safety profile of this compound.

-

Investigating the potential synergistic effects of this compound with other anti-inflammatory agents.

-

Exploring the structure-activity relationship of this compound and its derivatives to develop more potent and selective anti-inflammatory compounds.

The continued investigation of this compound will be instrumental in translating the promising preclinical findings into potential therapeutic applications for the treatment of inflammatory diseases.

References

- 1. Corynoxeine Supplementation Ameliorates Colistin-Induced Kidney Oxidative Stress and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Corynoxine for Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates, known as Lewy bodies.[1][2] Current treatments primarily offer symptomatic relief and do not halt disease progression.[3] Emerging research has identified Corynoxine, an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla (Gouteng), as a promising neuroprotective agent with therapeutic potential for PD.[2][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols, and quantitative data from key studies to support further research and drug development efforts in this area.

Core Mechanisms of Action